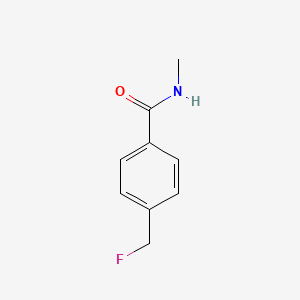
4-(fluoromethyl)-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fluorinated compounds are widely used in various fields such as molecular imaging, pharmaceuticals, and materials . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and improve their performance .
Synthesis Analysis
Achieving selective fluorination is a significant challenge under mild conditions . Enzymatic methods for the synthesis of fluorinated compounds have been summarized, including cytochrome P450 enzymes, aldolases, fluoroacetyl coenzyme A thioesterases, lipases, transaminases, reductive aminases, purine nucleoside phosphorylases, polyketide synthases, fluoroacetate dehalogenases, tyrosine phenol-lyases, glycosidases, fluorinases, and multienzyme system .Molecular Structure Analysis
The structure and catalytic mechanism of fluorinase, an enzyme that forms the C-F bond directly, are key to understanding fluorobiochemistry . Fluorine has different physical and chemical properties from other elements, including bond length, van der Waals radius, van der Waals volume of the atom, and electronegativity of elements .Chemical Reactions Analysis
The direct formation of the C-F bond by fluorinase is the most effective and promising method among all enzyme-catalyzed synthesis methods .Physical And Chemical Properties Analysis
The physical properties of fluorinated compounds are important as they allow or block the adhesion of biological compounds which is required to allow cell-spreading, migration, proliferation, and differentiation . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .科学的研究の応用
Spin-Spin Couplings in Chemistry : The compound 2-Fluorobenzamide and its N-methyl derivative, closely related to 4-(fluoromethyl)-N-methylbenzamide, show spin-spin couplings between aromatic fluorine and the nitrogen and carbon of the amide group. This is significant in the context of magnetic resonance in chemistry, especially for understanding intramolecular hydrogen bonds (Rae, Weigold, Contreras, Biekofsky, 1993).
Catalytic Fluorination : Research on the amide-directed fluorination of benzylic, allylic, and unactivated C-H bonds mediated by iron, as demonstrated in N-fluoro-2-methylbenzamides, reveals a method for chemoselective fluorine transfer. This has broad applications in organic chemistry and pharmaceutical research (Groendyke, AbuSalim, Cook, 2016).
Neuroimaging with PET : The compound [18F]FITM, a derivative of this compound, has been used in PET (Positron Emission Tomography) imaging for assessing metabotropic glutamate receptor subtype 1 (mGluR1) in rat and monkey brains. This application is crucial in neurology and pharmacology research (Yamasaki et al., 2012).
Antimicrobial Activity : Compounds bearing a fluorine atom in the 4th position of the benzoyl group, similar to this compound, have shown promising antimicrobial activity. This has implications for the development of new antimicrobial agents (Desai, Rajpara, Joshi, 2013).
Sigma Receptor Ligands in PET Imaging : Fluorinated halobenzamides, closely related to the compound , have been studied as sigma receptor ligands for PET imaging. This is significant for understanding and imaging tissues containing sigma receptors (Dence, John, Bowen, Welch, 1997).
Photocatalytic Degradation Studies : The use of titanium dioxide-loaded adsorbent supports for the photodegradation of propyzamide, a derivative of benzamide, has been explored. This has implications for environmental chemistry and pollution control (Torimoto, Ito, Kuwabata, Yoneyama, 1996).
将来の方向性
特性
IUPAC Name |
4-(fluoromethyl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c1-11-9(12)8-4-2-7(6-10)3-5-8/h2-5H,6H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCIIZHXSSAGLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)CF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


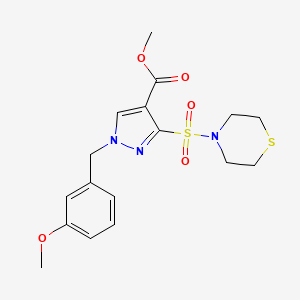
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isoxazole-5-carboxamide](/img/structure/B2841821.png)
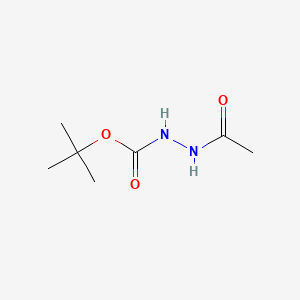
![2-[4-(6-bromo-4-phenylquinolin-2-yl)phenoxy]-N-[(methylcarbamothioyl)amino]acetamide](/img/structure/B2841828.png)
![indolin-1-yl(1-phenyl-4,5-dihydro-1H-furo[2,3-g]indazol-3-yl)methanone](/img/structure/B2841829.png)
![1-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-2-OL hydrochloride](/img/structure/B2841831.png)
![2-[9-(3-Methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2841832.png)
![Ethyl 4-{[({5-[(3-chloro-4-methylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate](/img/no-structure.png)
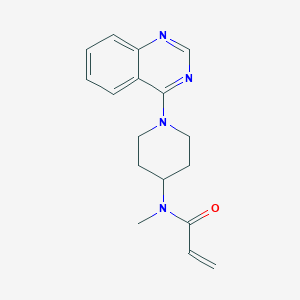
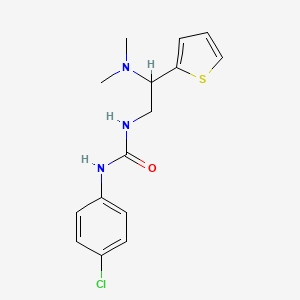
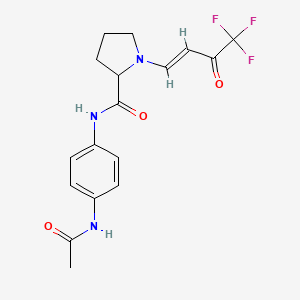
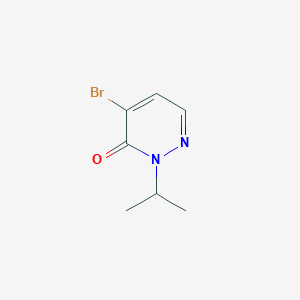
![Tert-butyl 2',3'-dihydrospiro[pyrrolidine-2,4'-quinoline]-1'-carboxylate](/img/structure/B2841840.png)